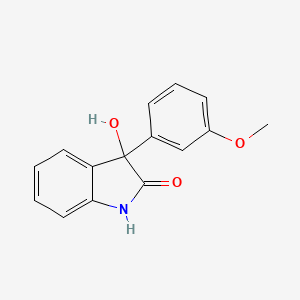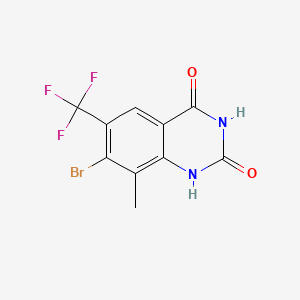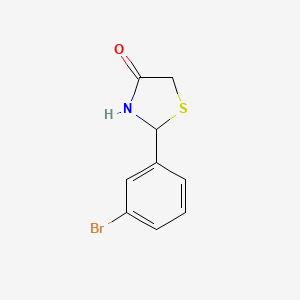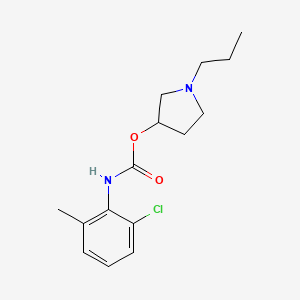
Tert-butyl-(4-chloro-6-phenyl-pyrimidin-2-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl-(4-chloro-6-phenyl-pyrimidin-2-yl)amine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological applications, including anticancer, antibacterial, and antifungal activities . The presence of the tert-butyl group and the chloro-phenyl group in the compound enhances its chemical stability and biological activity.
Métodos De Preparación
The synthesis of tert-butyl-(4-chloro-6-phenyl-pyrimidin-2-yl)amine typically involves a multi-step process. One common method includes the selective displacement of chloride at the C4 position by tert-butyl N-(3-aminophenyl) carbamate, followed by reaction with another substrate at the C2 position . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Tert-butyl-(4-chloro-6-phenyl-pyrimidin-2-yl)amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The compound can be involved in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tert-butyl-(4-chloro-6-phenyl-pyrimidin-2-yl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl-(4-chloro-6-phenyl-pyrimidin-2-yl)amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Tert-butyl-(4-chloro-6-phenyl-pyrimidin-2-yl)amine can be compared with other pyrimidine derivatives, such as:
Imatinib: A well-known anticancer drug that targets specific tyrosine kinases.
Dasatinib: Another anticancer drug with a similar mechanism of action.
Nilotinib: Used for treating certain types of leukemia.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C14H16ClN3 |
|---|---|
Peso molecular |
261.75 g/mol |
Nombre IUPAC |
N-tert-butyl-4-chloro-6-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C14H16ClN3/c1-14(2,3)18-13-16-11(9-12(15)17-13)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,16,17,18) |
Clave InChI |
KZNPKULAQJHULY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC1=NC(=CC(=N1)Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-iodo-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13940410.png)


![[4-(5-methyl-1H-pyrazol-3-yl)phenyl]boronic acid](/img/structure/B13940435.png)
![(2-fluorophenyl)methyl N-[1-[(5-acetylfuran-2-yl)methyl]pyrazol-4-yl]carbamate](/img/structure/B13940445.png)

![4-Chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13940454.png)
![2-Naphthalenecarboxylic acid, 8-phenoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13940461.png)




